The compound (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is a complex organic molecule characterized by its unique structure that incorporates various functional groups. This compound features a chiral center at the 1-position of the ethanol moiety, making it a stereoisomer with potential implications in biological activity. The presence of a dichlorobenzyl ether and a benzodioxin moiety suggests that this compound may exhibit significant pharmacological properties.
(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol, also known as vilanterol, is a medication currently used as a long-acting bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD) []. However, research is ongoing to explore its potential applications in other areas.
These reactions are typically facilitated by specific enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity
The biological activity of (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is predicted to be multifaceted. Preliminary computational studies suggest potential interactions with various biological targets, including:
The synthesis of this compound can be approached through several methodologies:
This compound has potential applications in several fields:
Interaction studies are crucial for understanding how (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol interacts with biological systems. This includes:
Several compounds share structural features or biological activities with (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylphenol | Contains a methyl group on a phenolic ring | Antioxidant properties |
| 4-Chlorobenzyl alcohol | Similar ether functionality | Antimicrobial activity |
| Benzodioxole derivatives | Related benzodioxin structure | Potential anti-inflammatory effects |
The uniqueness of (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol lies in its specific combination of functional groups and stereochemistry, which may confer distinct pharmacological properties not observed in similar compounds.
This detailed exploration highlights the multifaceted nature of (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol and underscores its potential significance in medicinal chemistry and related fields.